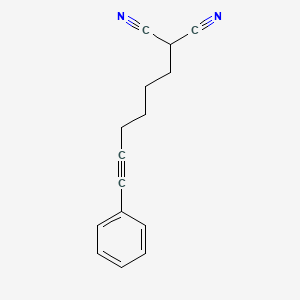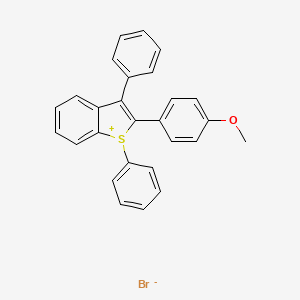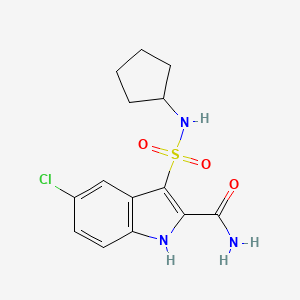
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-3-(シクロペンチルスルファモイル)-1H-インドール-2-カルボキサミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、クロロ置換インドールコア、シクロペンチルスルファモイル基、およびカルボキサミド官能基を含むユニークな構造を特徴としています。その独特の化学的性質は、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
5-クロロ-3-(シクロペンチルスルファモイル)-1H-インドール-2-カルボキサミドの合成は、通常、入手しやすい前駆体から始めて、複数の段階を必要とします。一般的な合成経路には、次の段階が含まれます。
インドールコアの形成: インドールコアは、フェニルヒドラジンが酸性条件下でケトンまたはアルデヒドと反応するフィッシャーインドール合成によって合成することができます。
塩素化: 次に、インドールコアを塩化チオニルまたは五塩化リンなどの試薬を使用して塩素化して、5位にクロロ置換基を導入します。
スルファモイル化: シクロペンチルスルファモイル基は、シクロペンチルアミンとスルファモイルクロリドとの反応によって導入されます。
カルボキサミド化: 最後に、カルボキサミド基は、適切なアミンと適切な条件下で中間体を反応させることによって付加されます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成段階の最適化が含まれる場合があります。これには、連続フロー反応器、自動合成、ハイスループットスクリーニングなどの高度な技術を使用して、最も効率的な反応条件を特定することが含まれます。
化学反応の分析
反応の種類
5-クロロ-3-(シクロペンチルスルファモイル)-1H-インドール-2-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。
置換: 求核置換反応は、クロロ置換基で起こり、アミンやチオールなどの求核剤が塩素原子を置換します。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)などの極性溶媒中のアミンなどの求核剤。
生成される主要な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 置換インドール誘導体の生成。
科学研究への応用
5-クロロ-3-(シクロペンチルスルファモイル)-1H-インドール-2-カルボキサミドは、科学研究で多様な用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用とタンパク質機能を研究するための生化学的プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療的特性について検討されています。
産業: 特定の化学的特性を持つ新規材料の開発に使用されています。
科学的研究の応用
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
5-クロロ-3-(シクロペンチルスルファモイル)-1H-インドール-2-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節して、下流のシグナル伝達経路をトリガーする可能性があります。たとえば、炎症プロセスに関与する特定の酵素を阻害し、抗炎症作用を発揮する可能性があります。
類似の化合物との比較
類似の化合物
5-クロロ-1H-インドール-2-カルボキサミド: シクロペンチルスルファモイル基がなく、化学的性質と生物学的活性が異なります。
3-(シクロペンチルスルファモイル)-1H-インドール-2-カルボキサミド: クロロ置換基がなく、反応性と分子標的との相互作用に影響を与える可能性があります。
独自性
5-クロロ-3-(シクロペンチルスルファモイル)-1H-インドール-2-カルボキサミドは、クロロ基とシクロペンチルスルファモイル基の両方が存在するため、独特です。これらの官能基の組み合わせにより、分子標的との特定の相互作用が可能になり、研究と潜在的な治療的用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
5-chloro-1H-indole-2-carboxamide: Lacks the cyclopentylsulfamoyl group, resulting in different chemical properties and biological activities.
3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide: Lacks the chloro substituent, which may affect its reactivity and interactions with molecular targets.
Uniqueness
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide is unique due to the presence of both the chloro and cyclopentylsulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
660412-71-5 |
|---|---|
分子式 |
C14H16ClN3O3S |
分子量 |
341.8 g/mol |
IUPAC名 |
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3S/c15-8-5-6-11-10(7-8)13(12(17-11)14(16)19)22(20,21)18-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H2,16,19) |
InChIキー |
QDGKXIJZMWEXNQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)

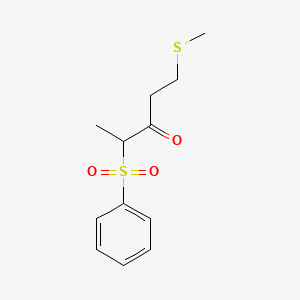
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
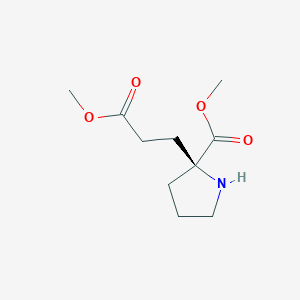

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
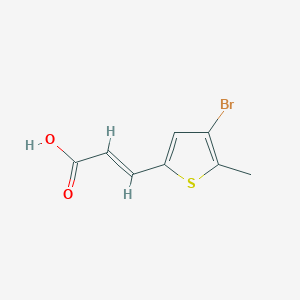
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
